2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile
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Overview
Description
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and methylthiourea.
Substitution Reactions: The methylthio group is introduced via nucleophilic substitution reactions, where a suitable methylthiol reagent reacts with the triazine ring.
Nitroacetonitrile Introduction: The nitroacetonitrile moiety is incorporated through a nitration reaction followed by a condensation reaction with acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted triazine derivatives
Scientific Research Applications
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The nitroacetonitrile moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and reactive dyes.
2,4-Diamino-6-methylthio-1,3,5-triazine: Explored for its antimicrobial properties.
2,4,6-Triaminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile stands out due to its unique combination of a triazine ring with a nitroacetonitrile moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(4-Methyl-6-(methylthio)-1,3,5-triazin-2(1H)-ylidene)-2-nitroacetonitrile is a novel triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activities of this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C8H9N5OS, with a molecular weight of approximately 225.25 g/mol. The structure features a triazine ring substituted with a methylthio group and a nitroacetonitrile moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methodology often includes:
- Reagents : Methylthio-substituted triazines and nitroacetonitrile derivatives.
- Conditions : Reactions are generally conducted in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under reflux or microwave irradiation to enhance yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:
- Cytotoxicity Testing : The compound was evaluated against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated significant cytotoxic effects with IC50 values ranging from 3.6 µM to 11.0 µM, depending on the specific structural modifications within the triazine framework .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial Testing : In vitro studies demonstrated activity against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Klebsiella pneumoniae | 10 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Substituent Influence : The presence of electron-withdrawing groups enhances cytotoxicity, while bulky substituents can reduce activity due to steric hindrance.
- Triazine Modifications : Variations in the triazine ring structure significantly influence both anticancer and antimicrobial activities, suggesting that further optimization could yield more potent derivatives .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Triazole Derivatives : Compounds with similar triazole structures have been successfully utilized in chemotherapy regimens, demonstrating the potential for this class to serve as lead compounds for drug development .
- Combination Therapies : Research indicates that combining triazine derivatives with conventional chemotherapeutics can enhance overall efficacy and reduce resistance in cancer treatments .
Properties
Molecular Formula |
C7H7N5O2S |
---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
(2E)-2-(6-methyl-4-methylsulfanyl-1H-1,3,5-triazin-2-ylidene)-2-nitroacetonitrile |
InChI |
InChI=1S/C7H7N5O2S/c1-4-9-6(5(3-8)12(13)14)11-7(10-4)15-2/h1-2H3,(H,9,10,11)/b6-5+ |
InChI Key |
OIHRRVGUFAMZEL-AATRIKPKSA-N |
Isomeric SMILES |
CC1=NC(=N/C(=C(\C#N)/[N+](=O)[O-])/N1)SC |
Canonical SMILES |
CC1=NC(=NC(=C(C#N)[N+](=O)[O-])N1)SC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.